molecular formula C6H7ClN2O4S2 B2447932 methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate CAS No. 1602614-81-2

methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate

Cat. No.: B2447932
CAS No.: 1602614-81-2
M. Wt: 270.7
InChI Key: FFVKKVLKBSOQLV-UHFFFAOYSA-N
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Description

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a high-value chemical intermediate with the molecular formula C6H7ClN2O4S2 and a molecular weight of 270.72 g/mol . This compound features a reactive chlorosulfonyl group and a carbamate moiety on a 4-methyl-1,3-thiazole heterocyclic scaffold, making it a versatile building block in medicinal chemistry. Its primary research application lies in the synthesis and development of novel pharmaceutical compounds, particularly as a precursor or impurity reference standard in the analysis of anthelmintic APIs like Albendazole and its related substances . The 1,3-thiazole core is a recognized pharmacophore in drug discovery, known for contributing to significant biological activity and the ability to interact with various biomolecules . The reactive sulfonyl chloride group allows for further derivatization, enabling researchers to create amide or sulfonamide linkages for the development of new chemical entities or probe molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-(5-chlorosulfonyl-4-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S2/c1-3-4(15(7,11)12)14-5(8-3)9-6(10)13-2/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKKVLKBSOQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602614-81-2
Record name methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .

Scientific Research Applications

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[5-(chlorosulfonyl)-4-ethyl-1,3-thiazol-2-yl]carbamate
  • Methyl N-[5-(chlorosulfonyl)-4-phenyl-1,3-thiazol-2-yl]carbamate
  • Methyl N-[5-(chlorosulfonyl)-4-isopropyl-1,3-thiazol-2-yl]carbamate

Uniqueness

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, setting it apart from other similar compounds .

Biological Activity

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₆H₇ClN₂O₄S₂
  • Molecular Weight : 224.72 g/mol
  • CAS Number : 121599663

The presence of the chlorosulfonyl group and the thiazole ring contributes to its reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Sphingomyelinase : The compound has been studied as a potential inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase can affect cell signaling and exosome release, which are crucial in various pathological conditions including neurodegenerative diseases like Alzheimer’s disease .
  • Antagonistic Effects on Receptors : The compound is also investigated for its role as an antagonist for lysophosphatidic acid receptor 2 (LPA2). This receptor is implicated in various cellular processes such as proliferation, migration, and survival .

Cytotoxicity and Therapeutic Potential

Studies have assessed the cytotoxicity of this compound against different cancer cell lines. The compound demonstrated varying levels of cytotoxicity depending on the cell type:

Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)10Moderate cytotoxicity observed
HeLa (Cervical Cancer)5High cytotoxicity; potential for therapeutic use
A549 (Lung Cancer)15Lower sensitivity compared to HeLa

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Inhibition of Exosome Release

A study focused on the effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at varying doses to evaluate its impact on exosome release from brain cells. Results indicated a significant reduction in exosome secretion at doses above 10 mg/kg, correlating with improved cognitive function in treated mice .

Case Study 2: LPA2 Antagonism

Another study evaluated the antagonistic effects of this compound on LPA2 receptors in CHO cells. Using a FLIPR assay, it was found that this compound effectively inhibited LPA-induced signaling pathways, demonstrating its potential as a therapeutic agent for conditions mediated by LPA signaling .

Q & A

Basic: What are the optimized synthetic protocols for methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate, and how do reaction parameters influence yield?

Answer:
Synthesis typically involves nucleophilic substitution or carbamate coupling. For example, outlines a base-mediated reaction using K₂CO₃ in DMF at room temperature with RCH₂Cl, yielding thiazole derivatives. Optimizing parameters like solvent polarity (DMF vs. dioxane in ), stoichiometric ratios of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate), and reaction time can enhance yields. Recrystallization from ethanol-DMF mixtures (as in ) improves purity. Contradictions in yields may arise from substituent steric effects or competing side reactions (e.g., hydrolysis of chlorosulfonyl groups under basic conditions).

Advanced: How do electronic and steric effects of substituents on the thiazole ring modulate the reactivity of this compound in cross-coupling reactions?

Answer:
Electron-withdrawing groups (e.g., -SO₂Cl) enhance electrophilicity at the thiazole C-2 position, facilitating nucleophilic attacks. demonstrates that substituents like 4-nitrophenyl or 4-fluorophenyl alter electronic density, as evidenced by NMR chemical shifts (e.g., δ 8.2–8.4 ppm for aromatic protons). Steric hindrance from bulky substituents (e.g., 3-methoxyphenyl) may reduce reaction rates, requiring elevated temperatures or catalytic systems. Computational studies (e.g., DFT in ) can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Answer:
1H/13C NMR ( ) identifies proton environments (e.g., thiazole C-H at δ 6.8–7.2 ppm) and carbamate carbonyl signals (δ 165–170 ppm). HRMS ([M + H]+) confirms molecular weight with <5 ppm error. IR spectroscopy detects sulfonyl (1350–1200 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches. X-ray crystallography (as in ) resolves bond angles and confirms regiochemistry. For chlorosulfonyl group stability, TGA/DSC monitors decomposition temperatures (>200°C in ).

Advanced: What mechanistic insights explain the hydrolytic instability of the chlorosulfonyl group in this compound under aqueous conditions?

Answer:
The chlorosulfonyl group (-SO₂Cl) is prone to hydrolysis via nucleophilic substitution (SN2) by water, forming -SO₃H. Kinetic studies (pH-dependent HPLC in ) reveal accelerated degradation at pH >7 due to hydroxide ion attack. Computational modeling (MD simulations in ) can map transition states and activation energies. Stabilization strategies include using anhydrous solvents (e.g., DMF) or protecting groups (e.g., tert-butyl carbamates). Contradictory stability reports may stem from trace moisture in reagents or variable reaction temperatures.

Basic: What safety protocols are critical when handling this compound?

Answer:
The chlorosulfonyl group poses lachrymatory and corrosive hazards. Use PPE (gloves, goggles) and work in a fume hood. emphasizes avoiding inhalation/contact, while recommends immediate rinsing with water for skin exposure. Storage at 2–8°C under inert atmosphere (N₂/Ar) minimizes decomposition. Spills should be neutralized with sodium bicarbonate before disposal.

Advanced: How can researchers resolve contradictory data in the biological activity of this compound derivatives?

Answer:
Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. recommends rigorous purification (e.g., column chromatography, recrystallization) and validating biological assays with positive controls. Structure-activity relationship (SAR) studies should correlate substituent effects (e.g., logP, Hammett σ values) with activity trends. Meta-analyses of literature data (e.g., ) can identify outliers due to methodological differences (e.g., cell line specificity).

Advanced: What theoretical frameworks guide the design of this compound analogs for targeted drug delivery?

Answer:
Docking studies (e.g., AutoDock in ) predict binding affinities to biological targets (e.g., enzymes in ). Pharmacophore modeling identifies essential features (e.g., sulfonyl acceptor, hydrophobic thiazole ring). QSAR models ( ) optimize bioavailability by balancing lipophilicity (clogP) and polar surface area. stresses aligning hypotheses with established theories (e.g., enzyme inhibition mechanisms) to ensure methodological rigor.

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